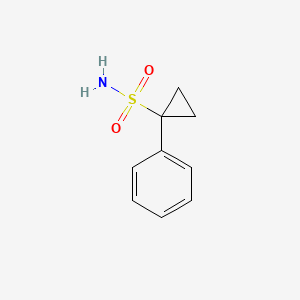
1-Phenylcyclopropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylcyclopropane-1-sulfonamide is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-sulfonamide can be synthesized through several methods, including the cyclization of phenylsulfonamide derivatives. One common approach involves the reaction of phenylsulfonyl chloride with cyclopropanecarboxylic acid in the presence of a base, followed by subsequent reduction and cyclization steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Phenylcyclopropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide or alkyl halides.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of phenylsulfonyl derivatives.
Reduction: Reduction reactions can produce cyclopropane derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted cyclopropane derivatives.
科学的研究の応用
1-Phenylcyclopropane-1-sulfonamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role in modulating biological processes. In medicine, it has shown promise as a potential therapeutic agent for various conditions. In industry, it is used in the development of new materials and chemical processes.
作用機序
1-Phenylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as phenylsulfonamides and cyclopropane derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its combination of the cyclopropane ring and the sulfonamide group, which imparts distinct chemical and biological properties.
類似化合物との比較
Phenylsulfonamides
Cyclopropane derivatives
Sulfonamide derivatives
生物活性
1-Phenylcyclopropane-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a phenyl group and a sulfonamide functional group. The unique structure contributes to its biological properties, making it an interesting subject for study in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential as an antibacterial agent against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests a possible application in the treatment of inflammatory diseases, where modulation of immune responses is beneficial .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Activity : A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its use as an alternative treatment option for resistant infections .
- Case Study on Inflammation : Another investigation assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its potential as a therapeutic agent for autoimmune conditions .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases, which are crucial for bacterial survival and inflammation pathways .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and immune responses, potentially leading to decreased expression of inflammatory mediators .
Research Findings
特性
IUPAC Name |
1-phenylcyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLBDQXYMKUDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














